molecular formula C7H13NO4 B11958443 Ethyl 2-nitropentanoate CAS No. 2531-82-0

Ethyl 2-nitropentanoate

Cat. No.: B11958443
CAS No.: 2531-82-0
M. Wt: 175.18 g/mol
InChI Key: UOWTWXAHMCQODZ-UHFFFAOYSA-N
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Description

Ethyl 2-nitropentanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a nitro ester, which means it contains a nitro group (-NO2) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-nitropentanoate can be synthesized through the esterification of 2-nitropentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:

2-nitropentanoic acid+ethanolH2SO4Ethyl 2-nitropentanoate+water\text{2-nitropentanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-nitropentanoic acid+ethanolH2​SO4​​Ethyl 2-nitropentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitropentanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitropentanoic acid and ethanol.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Ethyl 2-aminopentanoate.

    Hydrolysis: 2-nitropentanoic acid and ethanol.

    Substitution: Various substituted ethyl pentanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-nitropentanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving nitro group transformations.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-nitropentanoate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then interact with various biological targets. The nitro group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 2-nitropentanoate can be compared with other nitro esters such as ethyl 2-nitrobutanoate and ethyl 2-nitrohexanoate. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds.

List of Similar Compounds

  • Ethyl 2-nitrobutanoate
  • Ethyl 2-nitrohexanoate
  • Mthis compound
  • Propyl 2-nitropentanoate

This compound’s unique combination of a nitro group and an ester functionality makes it a versatile compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and its potential in scientific research highlight its significance in the field of chemistry.

Properties

CAS No.

2531-82-0

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 2-nitropentanoate

InChI

InChI=1S/C7H13NO4/c1-3-5-6(8(10)11)7(9)12-4-2/h6H,3-5H2,1-2H3

InChI Key

UOWTWXAHMCQODZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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